8-(4-ethoxy-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-(4-ethoxy-3-methylbenzenesulfonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its bicyclic structure and the presence of a sulfonyl group attached to an ethoxy-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethoxy-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the sulfonyl group: This step involves the sulfonylation of the bicyclic core using a sulfonyl chloride derivative.
Attachment of the ethoxy-methylphenyl moiety: This can be done through a nucleophilic substitution reaction, where the ethoxy-methylphenyl group is introduced to the sulfonylated bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(4-ethoxy-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
8-(4-ethoxy-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-ethoxy-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- (4R)-4-bromo-1,2-dimethyl-6-((4-methylphenyl)sulfonyl)-6-azabicyclo[3.2.1]oct-2-ene
- (1S,5S,6R)-6-acetylamino-(5′-methoxyindolo[2,3-b])bicyclo[3.2.1]oct-2-ene
Uniqueness
8-(4-ethoxy-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to the presence of the ethoxy-methylphenyl moiety, which can influence its chemical reactivity and biological activity. The specific stereochemistry (1R,5S) also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
8-(4-ethoxy-3-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-3-20-16-10-9-15(11-12(16)2)21(18,19)17-13-5-4-6-14(17)8-7-13/h4-5,9-11,13-14H,3,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSVRAZAYVRWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2C=CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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